molecular formula C9H13F6N3O5S2 B6313384 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide CAS No. 827027-30-5

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide

Cat. No.: B6313384
CAS No.: 827027-30-5
M. Wt: 421.3 g/mol
InChI Key: BDKQCWRUEJVDCK-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid that has gained significant attention in recent years due to its unique properties and potential applications. This compound consists of a cation, 1-(3-Hydroxypropyl)-3-methylimidazolium, and an anion, bis(trifluoromethanesulfonyl)imide. Ionic liquids are salts in the liquid state, typically with melting points below 100°C, and are known for their low volatility, high thermal stability, and excellent solvation properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide typically involves the following steps:

    Synthesis of 1-(3-Hydroxypropyl)-3-methylimidazolium chloride: This is achieved by reacting 1-methylimidazole with 3-chloropropanol under reflux conditions.

    Anion exchange: The chloride anion is then exchanged with bis(trifluoromethanesulfonyl)imide anion by reacting the 1-(3-Hydroxypropyl)-3-methylimidazolium chloride with lithium bis(trifluoromethanesulfonyl)imide in an aqueous medium.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazolium ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or esters.

Scientific Research Applications

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications:

    Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique solvation properties.

    Biology: Investigated for its potential use in enzyme stabilization and protein crystallization.

    Medicine: Explored for drug delivery systems and as a medium for pharmaceutical formulations.

    Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide is primarily based on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
  • 1-Octyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide

Uniqueness

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide is unique due to the presence of the hydroxyl group on the propyl chain, which imparts additional hydrogen bonding capabilities and enhances its solvation properties. This makes it particularly useful in applications where strong solvation and stabilization of biomolecules are required.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;3-(3-methylimidazol-3-ium-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-4-5-9(7-8)3-2-6-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7,10H,2-3,6H2,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKQCWRUEJVDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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